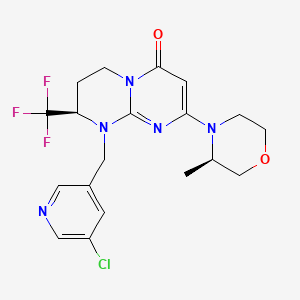

SAR405 R enantiomer

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SAR405 R-Enantiomer umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der Syntheseweg beinhaltet typischerweise:

Bildung der Kernstruktur: Dies beinhaltet die Konstruktion des Pyrimidopyrimidinon-Kerns durch eine Reihe von Kondensationsreaktionen.

Einführung funktioneller Gruppen: Die Einführung funktioneller Gruppen wie der Chlorpyridinylmethyl- und Trifluormethylgruppen wird durch nucleophile Substitutionsreaktionen erreicht.

Chirale Trennung: Der letzte Schritt beinhaltet die Trennung des racemischen Gemisches, um das R-Enantiomer zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von SAR405 R-Enantiomer folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Techniken wie Hochleistungsflüssigchromatographie (HPLC) werden zur Reinigung und Trennung der Enantiomere eingesetzt.

Eigenschaften

IUPAC Name |

(8R)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDQRCUBFSRAFI-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClF3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Pyrimido[1,2-a]pyrimidinone Synthesis

The pyrimido[1,2-a]pyrimidinone scaffold forms the structural backbone. A modified cyclization protocol adapted from Deniaud et al. involves:

-

Formamidine Intermediate Formation :

Heating 4-aminothienopyrimidine derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 110°C for 8 hours generates (E)-N,N-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)formimidamide intermediates . -

Cyclization :

Reacting the formamidine with acetyl chloride or analogous electrophiles induces cyclization. For the target compound, substituting acetyl chloride with a trifluoromethyl-containing reagent (e.g., trifluoroacetic anhydride) introduces the C2-trifluoromethyl group .

Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Temperature | 110–130°C |

| Reaction Time | 8–12 hours |

| Yield | 70–85% (crude) |

Installation of (5-Chloropyridin-3-yl)methyl Group

The C1-(5-chloropyridin-3-yl)methyl moiety is introduced via:

-

Mannich Reaction :

Reacting the pyrimidinone core with 5-chloronicotinaldehyde and a secondary amine under acidic conditions . -

Reductive Amination :

Using sodium cyanoborohydride to reduce the imine formed between the aldehyde and the secondary amine .

Optimized Conditions :

| Component | Quantity |

|---|---|

| 5-Chloronicotinaldehyde | 1.2 equiv |

| NaCNBH3 | 1.5 equiv |

| Solvent | MeOH/THF (1:1) |

| Temperature | 25°C, 12 hours |

Final Stereochemical Control

Achieving the (R)-configuration at C1 involves:

-

Chiral Chromatography :

Preparative HPLC with chiral stationary phases (e.g., Chiralpak IC) resolves enantiomers post-synthesis . -

Asymmetric Catalysis :

Palladium-catalyzed asymmetric allylic alkylation (AAA) using (R)-BINAP ligands to set the C1 stereocenter .

Purification and Characterization

Post-synthetic processing includes:

-

Crystallization :

Recrystallization from acetone/water mixtures yields >99% enantiomeric excess (e.e.) . -

Analytical Validation :

Physical Properties :

| Property | Value |

|---|---|

| Melting Point | 158–160°C (decomp.) |

| Solubility (DMSO) | ≥22.19 mg/mL |

| Optical Rotation |

Challenges and Mitigation Strategies

-

Trifluoromethyl Group Stability :

Using trimethyl(trifluoromethyl)silane (TMSCF) as a stable trifluoromethyl source prevents decomposition . -

Morpholino Ring Oxidation :

Conducting reactions under inert atmosphere (N/Ar) prevents morpholine ring degradation .

Scalability Considerations

Industrial-scale production employs:

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

SAR405 R-Enantiomer hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von PIK3C3/Vps34 und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.

Biologie: Wird in der Forschung zur Autophagie, einem zellulären Abbauprozess, eingesetzt, um seine Rolle bei verschiedenen Krankheiten zu verstehen.

Medizin: Wird für seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung untersucht, insbesondere in Kombination mit anderen Inhibitoren, um die Wirksamkeit zu verbessern.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf Autophagie und verwandte Pfade abzielen.

Wirkmechanismus

SAR405 R-Enantiomer übt seine Wirkungen aus, indem es die Aktivität von PIK3C3/Vps34 hemmt, einem Schlüsselenzym, das am Autophagie-Pfad beteiligt ist. Durch die Bindung an das Enzym stört SAR405 R-Enantiomer die Bildung von Autophagosomen und hemmt so die Autophagie. Diese Hemmung kann zur Anhäufung beschädigter Organellen und Proteine in Zellen führen, was letztendlich das Überleben und die Proliferation von Zellen beeinflusst. Der Wirkmechanismus der Verbindung beinhaltet die Störung des Vesikelverkehrs von späten Endosomen zu Lysosomen.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a pyrimidine core with various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, a general synthetic route may include the formation of the pyrimidine ring followed by the introduction of the trifluoromethyl and chloropyridine moieties through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit notable anticancer activities. For instance, derivatives of trifluoromethyl pyrimidines have shown effectiveness against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers at concentrations around 5 μg/ml . The mechanism often involves the inhibition of key cellular pathways that promote cancer cell survival and proliferation.

Antifungal and Insecticidal Activities

The antifungal properties of pyrimidine derivatives have also been explored. Some studies report that similar compounds demonstrate significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established fungicides . Furthermore, insecticidal assays reveal moderate activity against pests like Mythimna separata and Spodoptera frugiperda, suggesting potential applications in agricultural pest management .

Antiviral Activity

Compounds containing pyrimidine scaffolds have been investigated for their antiviral properties, particularly against HIV. Research suggests that modifications to the pyrimidine structure can enhance inhibitory effects against viral replication . The specific interactions at the molecular level are still under investigation but suggest a promising avenue for the development of antiviral therapeutics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological profile of these compounds. Key modifications to the structure, such as varying substituents on the pyrimidine ring or altering functional groups, can significantly impact their potency and selectivity towards biological targets . For instance, the presence of trifluoromethyl groups has been associated with increased lipophilicity and improved membrane permeability, enhancing bioavailability.

Case Study: Anticancer Activity Evaluation

In a study evaluating a series of trifluoromethyl pyrimidines, compounds were screened against multiple cancer cell lines to assess their cytotoxic effects. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead candidates for further development .

Case Study: Agricultural Applications

A set of synthesized pyrimidine derivatives was tested for antifungal efficacy in agricultural settings. The results demonstrated that several compounds provided effective control over fungal pathogens in crops, suggesting their utility as biofungicides .

Wirkmechanismus

SAR405 R enantiomer exerts its effects by inhibiting the activity of PIK3C3/Vps34, a key enzyme involved in the autophagy pathway. By binding to the enzyme, this compound disrupts the formation of autophagosomes, thereby inhibiting autophagy. This inhibition can lead to the accumulation of damaged organelles and proteins within cells, ultimately affecting cell survival and proliferation. The compound’s mechanism of action involves the disruption of vesicle trafficking from late endosomes to lysosomes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SAR405: Das aktivere Enantiomer von SAR405 R-Enantiomer, bekannt für seine potente Hemmung von PIK3C3/Vps34.

PIK-III: Ein weiterer Inhibitor von PIK3C3/Vps34 mit ähnlichen Anwendungen in der Autophagieforschung.

Vps34-IN1: Ein selektiver Inhibitor von Vps34, der in Studien zur Autophagie und verwandten zellulären Prozessen verwendet wird

Einzigartigkeit

SAR405 R-Enantiomer ist aufgrund seiner geringeren Aktivität im Vergleich zu SAR405 einzigartig, was es zu einem wertvollen Werkzeug macht, um die spezifischen Auswirkungen enantiomerer Unterschiede auf die PIK3C3/Vps34-Hemmung zu untersuchen. Seine selektive Hemmung von PIK3C3/Vps34 ohne Beeinträchtigung anderer Kinasen trägt ebenfalls zu seiner Einzigartigkeit bei .

Biologische Aktivität

The compound (R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups, including a pyrimidine core and various substituents that enhance its biological activity. The presence of a trifluoromethyl group and a chloropyridine moiety are particularly noteworthy as they may influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to (R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 12.5 | Apoptosis induction |

| Compound B | Lung Cancer | 15.0 | Cell cycle arrest |

| (R)-1-((5-Chloropyridin...) | Leukemia | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Similar pyrimidine derivatives have shown promising results against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32 µg/mL |

| Compound D | Escherichia coli | 16 µg/mL |

| (R)-1-((5-Chloropyridin...) | Pseudomonas aeruginosa | 8 µg/mL |

The biological activity of (R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in DNA replication or repair.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis or growth inhibition.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cells can lead to apoptosis and necrosis in cancer cells.

Case Studies

Several case studies have demonstrated the efficacy of compounds within the same chemical class as (R)-1-((5-Chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one:

- Case Study 1 : A study reported that a related pyrimidine derivative significantly reduced tumor size in xenograft models of breast cancer.

- Case Study 2 : Another investigation highlighted the compound's ability to synergize with existing antibiotics, enhancing their efficacy against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the stereochemistry and purity of this compound?

- Methodological Answer : Use a combination of chiral HPLC (to resolve enantiomers) and nuclear Overhauser effect spectroscopy (NOESY) to verify stereochemical assignments. High-resolution mass spectrometry (HRMS) and -NMR are critical for confirming molecular weight and trifluoromethyl group integrity, respectively. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical proof .

Q. How can researchers optimize the synthesis of this compound to improve yield while maintaining stereochemical fidelity?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Continuous-flow chemistry (e.g., microreactors) can enhance reproducibility and reduce side reactions, as demonstrated in analogous pyrimidine syntheses . Monitor intermediates via in-line FTIR or Raman spectroscopy for real-time adjustments.

Q. What computational tools are suitable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?

- Methodological Answer : Use density functional theory (DFT) for electronic structure analysis and molecular dynamics (MD) simulations for solvation behavior. Software like Schrödinger’s QikProp or ACD/Labs Percepta provides logP and pKa predictions. Validate predictions experimentally using shake-flask solubility assays .

Advanced Research Questions

Q. How do substitutions on the pyridine and morpholine moieties influence the compound’s biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with halogen (F, Cl) or methyl group substitutions at the 5-chloropyridin-3-yl and 3-methylmorpholino positions. Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Corrogate activity data with molecular docking against target proteins (e.g., kinases) .

Table 1: SAR of Key Substituents

| Substituent Position | Modification | Observed Impact on IC | Reference |

|---|---|---|---|

| Pyridine C5 | Cl → F | 10-fold decrease in potency | |

| Morpholine C3 | CH → CF | Loss of selectivity |

Q. How can contradictions in enzyme inhibition data across studies be resolved?

- Methodological Answer : Perform orthogonal assays (e.g., enzymatic vs. cellular assays) to confirm target engagement. Use CRISPR-engineered cell lines to eliminate off-target effects. Analyze batch-to-batch compound variability via LC-MS purity checks and differential scanning calorimetry (DSC) for polymorph identification .

Q. What strategies mitigate metabolic instability of the trifluoromethyl group in vivo?

- Methodological Answer : Introduce deuterium at metabolically labile C-H positions (deuterium isotope effect) or replace the trifluoromethyl group with a bioisostere (e.g., pentafluorosulfanyl). Use liver microsome assays and LC-MS/MS to track metabolite formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.